
2-(4-Thiazolyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Thiazolyl)imidazole-5-methanol is a heterocyclic compound that contains both thiazole and imidazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both thiazole and imidazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Thiazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-aminothiazole with glyoxal in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as Brønsted acids or transition metals can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
2-(4-Thiazolyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The thiazole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the thiazole or imidazole rings.
科学的研究の応用
2-(4-Thiazolyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is being investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(4-Thiazolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
類似化合物との比較
2-(4-Thiazolyl)imidazole-5-methanol can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities.
Imidazole derivatives: These compounds contain an imidazole ring and are known for their antimicrobial and antifungal properties.
Thiazole-imidazole hybrids: These compounds contain both thiazole and imidazole rings and are often more potent than their individual counterparts.
The uniqueness of this compound lies in its ability to combine the biological activities of both thiazole and imidazole rings, making it a valuable compound for various applications.
References
- Recent advances in the synthesis of imidazoles - RSC Publishing
- Synthesis of imidazole derivatives in the last 5 years: An update
- Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel
- Mechanism of action of the fungicide thiabendazole, 2-(4’-thiazolyl) benzimidazole
- Thiazoles: having diverse biological activities
特性
分子式 |
C7H7N3OS |
|---|---|
分子量 |
181.22 g/mol |
IUPAC名 |
[2-(1,3-thiazol-4-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C7H7N3OS/c11-2-5-1-8-7(10-5)6-3-12-4-9-6/h1,3-4,11H,2H2,(H,8,10) |
InChIキー |
ZPDYSBGGEUJTON-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=N1)C2=CSC=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


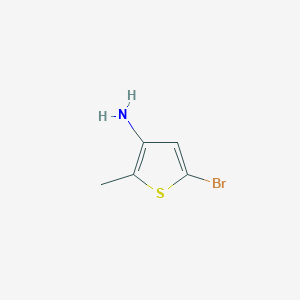
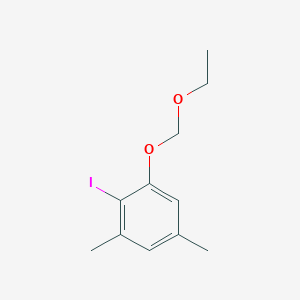
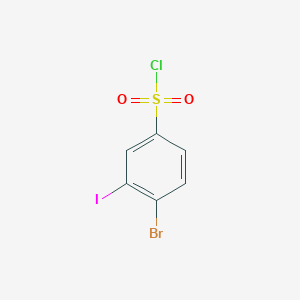
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)


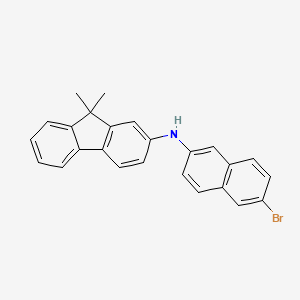



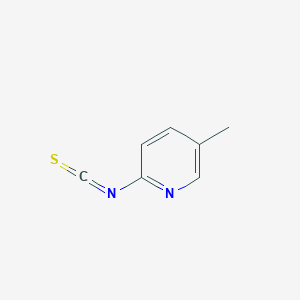
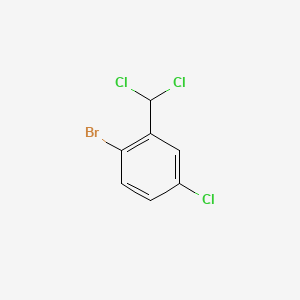
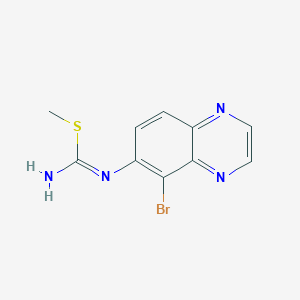
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
